molecular formula C17H17FN4O2 B2918858 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 891107-32-7

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Cat. No. B2918858
CAS RN: 891107-32-7
M. Wt: 328.347
InChI Key: PBBJZEZRHBENBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has highlighted the significance of orexin receptors in modulating feeding, arousal, stress, and substance abuse behaviors. A study conducted by Piccoli et al. (2012) explored the effects of different orexin receptor antagonists, including compounds similar to the mentioned urea derivative, in a binge eating model in female rats. The study suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological approach to treating eating disorders with a compulsive component, shedding light on the potential therapeutic applications of urea derivatives in neuropsychopharmacology (Piccoli et al., 2012).

Hydrogen Bonding and Complex Formation

Another aspect of scientific research involving urea derivatives focuses on their conformational behavior and ability to form hydrogen-bonded complexes. A study by Corbin et al. (2001) detailed the synthesis and conformational studies of heterocyclic ureas, investigating their unfolding to form multiply hydrogen-bonded complexes. This research provides insights into the structural and binding properties of urea derivatives, which could be valuable in the development of self-assembling materials and the study of molecular interactions (Corbin et al., 2001).

Inhibition and Enzyme Activity Studies

The urea compound's structural framework has been utilized in studies exploring enzyme inhibition and interaction. Chien et al. (2004) investigated the substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation, contributing to the understanding of molecular recognition and enzyme inhibition mechanisms. Such research underscores the utility of urea derivatives in probing biochemical pathways and developing enzyme inhibitors (Chien et al., 2004).

Material Science and Polymer Chemistry

Urea derivatives are also being explored in material science for the development of novel polymers and materials. Research by Mallakpour and Raheno (2003) on the synthesis and characterization of new polyureas based on 4-(4′-aminophenyl)urazole demonstrates the compound's relevance in creating materials with specific properties, such as high thermal stability and unique structural features. This area of research holds potential for advancements in materials engineering and design (Mallakpour & Raheno, 2003).

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBJZEZRHBENBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.